

A Comprehensive Technical Guide to Sofosbuvir Process-Related Impurities

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Compound of Interest

Compound Name: Sofosbuvir impurity I

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the process-related impurities of Sofosbuvir, a direct-acting antiviral medication pivotal in the treatment of Hepatitis C. This document delves into the identification, synthesis, and characterization of these impurities, offering detailed experimental protocols and summarizing critical quantitative data. The formation pathways of key impurities are also visualized to provide a clear understanding of their origins during the manufacturing and storage of Sofosbuvir.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.^[1] Its chemical name is Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate. The control of impurities in the final drug substance is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the medication. Impurities in Sofosbuvir can be broadly categorized into process-related impurities, degradation products, and residual solvents.^{[2][3]}

Process-related impurities are substances that are formed during the synthesis of the drug substance. These can include unreacted starting materials, intermediates, by-products, and diastereomers. Degradation products, on the other hand, are formed by the chemical breakdown of the drug substance over time or under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.

Known Process-Related and Degradation Impurities

Several process-related and degradation impurities of Sofosbuvir have been identified and characterized in the literature. These are often monitored and controlled according to the guidelines set by the International Council for Harmonisation (ICH).[3] A list of some of the known impurities is provided in the table below.

Impurity Name/Identifier	Molecular Formula	Molecular Weight (g/mol)	Type
Sofosbuvir Impurity C (Diastereomer)	C ₂₂ H ₂₉ FN ₃ O ₉ P	529.45	Process-Related
(R)-...-phenyl hydrogen phosphate	C ₁₆ H ₁₈ FN ₂ O ₈ P	416.08	Degradation (Acid)
(S)-isopropyl 2-((R)-...phosphorylamino)propanoate	C ₁₆ H ₂₅ FN ₃ O ₉ P	453.13	Degradation (Base)
(S)-2-((R)-...phosphorylamino)propanoic acid	C ₁₃ H ₁₉ FN ₃ O ₉ P	411.08	Degradation (Base)
Oxidative Degradation Product	C ₂₂ H ₂₇ FN ₃ O ₉ P	527.15	Degradation (Oxidative)
Sofosbuvir Nucleoside Derivative	C ₁₀ H ₁₃ FN ₂ O ₅	260.22	Process-Related

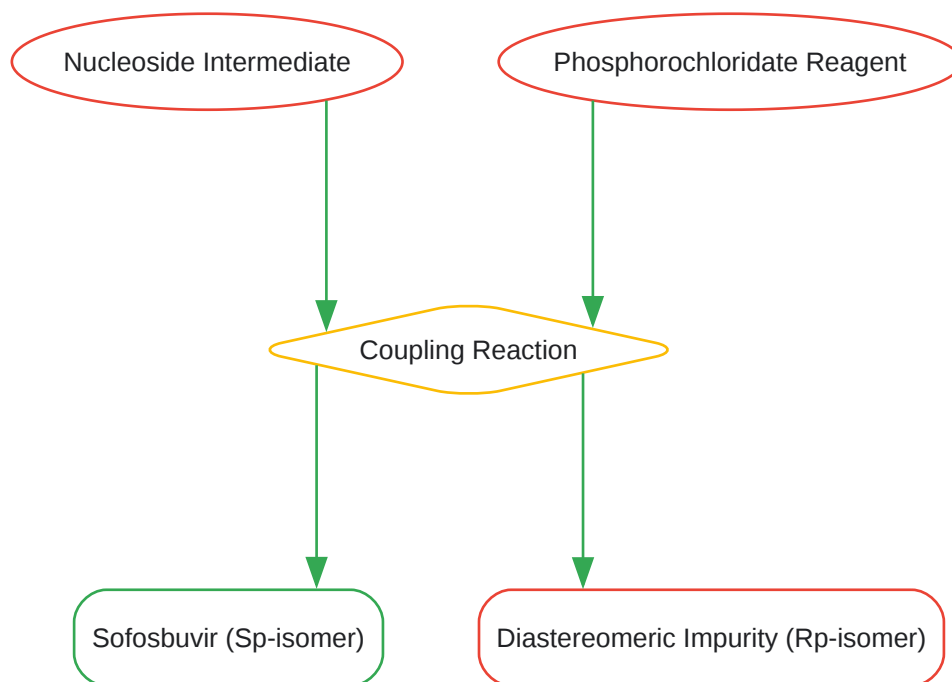
Formation Pathways of Key Impurities

The formation of impurities is a critical consideration in the synthesis and storage of Sofosbuvir. Understanding these pathways is essential for developing control strategies to minimize their levels in the final drug product.

Formation of Diastereomeric Impurities

The synthesis of Sofosbuvir involves the formation of a phosphoramidate linkage, which introduces a chiral phosphorus center. This can lead to the formation of diastereomers, with the

desired (Sp)-isomer being the active drug and the (Rp)-isomer being an impurity.[4] The ratio of these diastereomers can be influenced by the choice of reagents and reaction conditions.



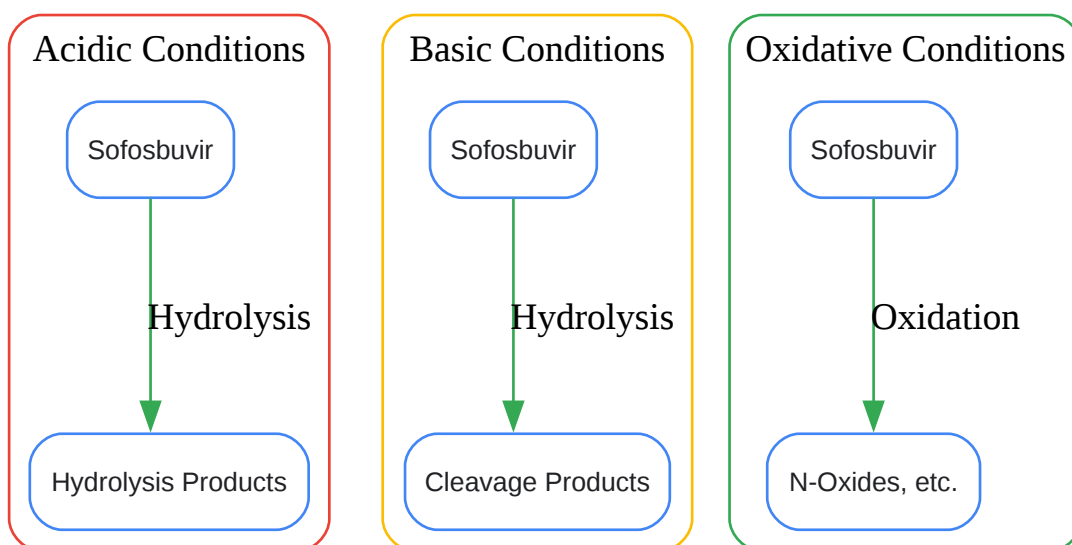
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Fig. 1: Formation of Diastereomeric Impurities

Formation of Degradation Products under Stress Conditions

Forced degradation studies are performed to understand the stability of a drug substance and to identify potential degradation products. Sofosbuvir has been shown to degrade under acidic, basic, and oxidative conditions.[2][4]

Under acidic conditions, hydrolysis of the phosphoramidate and isopropyl ester moieties can occur.[4] In basic conditions, the phosphoramidate linkage is also susceptible to cleavage.[4] Oxidative degradation can lead to the formation of N-oxides or other oxidation products.[2]



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Fig. 2: Degradation Pathways of Sofosbuvir

Quantitative Data and Acceptance Criteria

The levels of impurities in Sofosbuvir are controlled within strict limits as per regulatory guidelines. The following table summarizes some of the reported quantitative data for the analysis of Sofosbuvir and its impurities.

Parameter	Sofosbuvir	Phosphoryl Impurity	Reference
Linearity Range (µg/mL)	160-480	10-30	[5]
LOD (%)	0.01	0.03	[5]
LOQ (%)	0.50	1.50	[5]

According to ICH Q3A(R2) guidelines, the threshold for reporting impurities is typically 0.05%, and the identification threshold is 0.10% for a maximum daily dose of >1g. Qualification of impurities is required if they are present at levels higher than 0.15%.

Experimental Protocols

Synthesis of a Sofosbuvir Impurity

The following is a general procedure for the synthesis of a Sofosbuvir impurity, as described in a patent.[6] This protocol is for illustrative purposes and should be adapted and optimized for specific impurity synthesis.

Materials:

- Intermediate I
- Toluene
- Triethylamine
- Dichloromethane
- Methanol

Procedure:

- Dissolve Intermediate I in toluene.
- Add triethylamine and react at 25°C for 12 hours.
- After the reaction is complete, concentrate the reaction liquid.
- Purify the crude product by column chromatography using a dichloromethane and methanol system to obtain the desired impurity.

Analytical Method for Impurity Profiling

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the detection and quantification of Sofosbuvir and its impurities.[5]

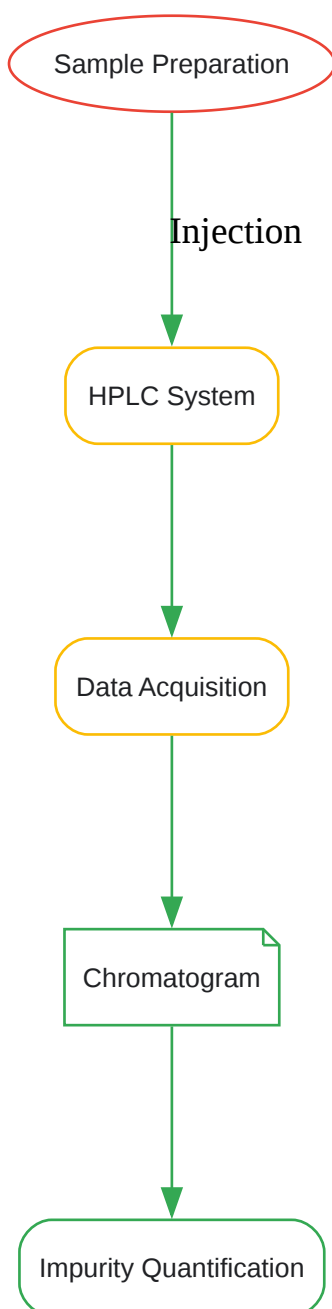
Chromatographic Conditions:

- Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm

- Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.
- Flow Rate: 1.0 mL/min
- Detection: UV at 260 nm
- Injection Volume: 10 μ L
- Column Temperature: Ambient

Sample Preparation (for Tablets):

- Weigh and finely powder a sufficient number of tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of Sofosbuvir and transfer it to a volumetric flask.
- Add a suitable diluent (e.g., the mobile phase), sonicate to dissolve, and dilute to volume.
- Filter the solution through a 0.45 μ m filter before injection.



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Fig. 3: Analytical Workflow for Impurity Profiling

Genotoxicity Assessment

The genotoxic potential of impurities is a major safety concern. Studies have been conducted to evaluate the genotoxicity of Sofosbuvir. The available data suggests that Sofosbuvir is not

genotoxic. However, any new or uncharacterized impurity should be assessed for its potential genotoxicity.

Conclusion

The control of process-related impurities is a critical aspect of ensuring the quality, safety, and efficacy of Sofosbuvir. This technical guide has provided a comprehensive overview of the known impurities, their formation pathways, and the analytical methods for their control. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals involved in the lifecycle of this important antiviral medication. The provided experimental protocols and data serve as a valuable resource for the development and validation of robust manufacturing processes and analytical control strategies.

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